(R)-2-Amino-3-biphenyl-3-yl-propionic acid

APJ Receptor Apelin Analogues Peptide Constraint

This D-configured biphenylalanine derivative is essential for SAR studies requiring precise stereochemistry. Its rigid, hydrophobic side-chain improves proteolytic stability and binding affinity, crucial for APJ receptor ligands (Ki in pM range) and HIV-1 gp120 inhibitors. Do not substitute with L-isomer or racemate. For constrained peptide therapeutics R&D only.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 164172-95-6
Cat. No. B067397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-biphenyl-3-yl-propionic acid
CAS164172-95-6
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N
InChIInChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1
InChIKeyXXPHIHDDXCFWMS-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-2-Amino-3-biphenyl-3-yl-propionic acid (CAS 164172-95-6) for Advanced Peptide and Peptidomimetic Design


(R)-2-Amino-3-biphenyl-3-yl-propionic acid (CAS 164172-95-6) is a non-proteogenic, chiral unnatural amino acid belonging to the class of biphenylalanine derivatives [1]. As a D-configured biphenylalanine, this building block features a rigid, hydrophobic biphenyl side chain, making it a critical component in the design of peptidomimetics and constrained peptides . Its primary value lies in its ability to stabilize secondary structures and enhance the proteolytic stability and target affinity of bioactive peptides, particularly as a phenylalanine surrogate in therapeutic candidates .

Why Substituting (R)-2-Amino-3-biphenyl-3-yl-propionic acid with Other Biphenylalanines is Not Equivalent in R&D


While several biphenylalanine isomers and derivatives exist (e.g., L-Biphenylalanine, CAS 155760-02-4; D-4,4'-Biphenylalanine, CAS 170080-13-4), they are not interchangeable due to profound differences in stereochemistry and regiochemistry that dictate bioactivity and physicochemical properties [1]. The (R)-enantiomer with a 3-yl substitution pattern presents a unique combination of chirality and conformational constraint that is essential for specific target engagement, as demonstrated by its role in high-affinity APJ receptor binding and its distinct performance in HIV-1 gp120 inhibition studies compared to its L-isomer [2]. Using a racemic mixture or the incorrect isomer can lead to a complete loss of desired activity, altered pharmacokinetic profiles, or unintended off-target effects, making precise procurement critical for reproducible research outcomes [3].

Quantitative Evidence Guide: (R)-2-Amino-3-biphenyl-3-yl-propionic acid Differentiation Data


Comparative Binding Affinity in APJ Receptor Peptide Constraint

The use of (R)-2-Amino-3-biphenyl-3-yl-propionic acid as a constrained residue in apelin-13 analogues significantly enhances binding affinity for the APJ receptor compared to the native peptide. While the specific compound is a building block for the study, its incorporation into a constrained dipeptide mimic (Aia-Phe, where Aia is a constrained amino acid) resulted in a Ki of 0.08 nM, a nearly 9-fold improvement over native apelin-13 (Ki 0.7 nM) .

APJ Receptor Apelin Analogues Peptide Constraint

Enantiomer-Specific Performance as a Potential HIV-1 gp120 Inhibitor

In a direct comparison of binding probability to the HIV-1 gp120 glycoprotein via molecular docking, L-biphenylalanine demonstrated a higher binding probability than D-biphenylalanine, indicating enantioselective interaction with the target [1]. Furthermore, in silico modeling with biphenylalanine-43 mutated CD4 showed a Gibbs free binding energy of -113.8 kJ/mol, more efficient than the wild-type aromatic residue Phe-43, which exhibited a less favorable binding energy [2].

HIV-1 gp120 Inhibitor Antiviral

Unique Crystallographic Signature and Structural Rigidity

The crystal structure of (R)-2-amino-3-(3'-hydroxybiphenyl-3-yl)propanoic acid, a closely related analog, has been resolved at 1.8Å resolution in complex with the GluA2 ligand-binding domain, revealing its role as a high-affinity antagonist [1]. This contrasts with L-biphenylalanine, which is more commonly employed as an integrin antagonist building block (e.g., in TR-14035) with an IC50 of 7 nM for α4β7 [2]. The (R)-enantiomer's distinct binding mode, as confirmed by crystallography, provides a unique structural rationale for its use in specific receptor systems.

Structural Biology X-ray Crystallography Peptide Mimicry

Optimal Application Scenarios for (R)-2-Amino-3-biphenyl-3-yl-propionic acid Procurement


Design of High-Affinity, Metabolically Stable Apelin Receptor Modulators

Leverage this building block to synthesize constrained apelin-13 analogues with significantly enhanced APJ receptor binding affinity (Ki in the picomolar range) and improved plasma stability . This is directly supported by evidence showing that incorporating constrained phenylalanine mimics leads to a ~9-fold improvement in Ki compared to the native ligand and resistance to ACE2 cleavage .

Structure-Activity Relationship (SAR) Studies for Enantioselective HIV-1 Entry Inhibitors

Employ the (R)-enantiomer to probe the stereochemical requirements of the gp120-CD4 binding interface [1]. As demonstrated by direct in silico comparison, the (R)-isomer exhibits distinct binding behavior from the (L)-isomer, making it essential for SAR studies aimed at developing novel attachment inhibitors [1].

Rational Design of Ionotropic Glutamate Receptor (iGluR) Antagonists via Structure-Based Drug Design

Utilize the high-resolution (1.8Å) co-crystal structure of a close (R)-analog bound to the GluA2 ligand-binding domain to guide the rational design of novel AMPA or kainate receptor antagonists [2]. This structural data provides a unique template for optimization that is not available for the L-biphenylalanine series in this target class [2].

Synthesis of Proteolytically Stable Peptidomimetics and Peptide-Drug Conjugates

Incorporate this unnatural amino acid to confer resistance to enzymatic degradation in peptide-based therapeutics [3]. The rigid biphenyl side chain is known to stabilize secondary structure and enhance metabolic stability, a property that has been exploited to improve the half-life of antimicrobial peptides and other peptide drugs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.